5-Ethyl-4-propyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-propyl-1,3-dioxane is a heterocyclic organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of ethyl and propyl groups at the 5 and 4 positions, respectively, makes this compound unique in its structural configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-4-propyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and iodine can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3-dioxanes typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of molecular sieves or orthoesters can provide effective water removal through chemical reaction or physical sequestration .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Employing reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reacting with nucleophiles such as organolithium reagents or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in dry ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or carboxylic acids, while reduction typically yields alcohols .
Scientific Research Applications
5-Ethyl-4-propyl-1,3-dioxane has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Investigated for its potential as a solvent in biochemical reactions.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-propyl-1,3-dioxane involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the resonance stabilization provided by the oxygen atoms in the ring. The compound can act as a protecting group, preventing unwanted reactions at the carbonyl site during synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A five-membered ring analog with similar chemical properties but different reactivity due to the ring size.
1,4-Dioxane: A six-membered ring compound with oxygen atoms at the 1 and 4 positions, used primarily as a solvent.
Uniqueness
5-Ethyl-4-propyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of ethyl and propyl groups enhances its hydrophobicity and alters its reactivity compared to other 1,3-dioxanes .
Properties
CAS No. |
6309-45-1 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
5-ethyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-3-5-9-8(4-2)6-10-7-11-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
LDPAXRKRMWLREH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(COCO1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.